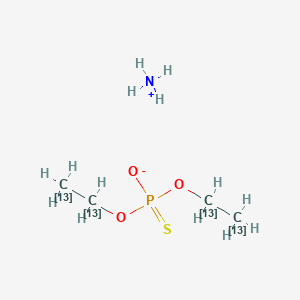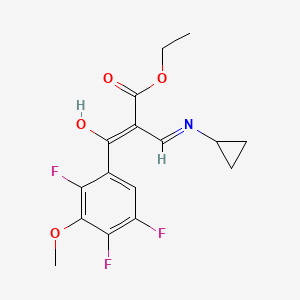
21-Dehydro Betamethasone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
21-Dehydro Betamethasone, chemically known as (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al , is a corticosteroid, similar to Betamethasone . The primary targets of this compound are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .
Mode of Action
This compound acts by binding to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the formation of inflammatory mediators, such as prostaglandins and leukotrienes, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the suppression of phospholipase A2, which leads to a decrease in the formation of arachidonic acid derivatives . This suppression prevents the release of inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, this compound promotes the expression of anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
Betamethasone has a long half-life (36-54 hours), high anti-inflammatory potency, and no mineralocorticoid activity . It is metabolized in the liver and excreted in the urine . The bioavailability of Betamethasone is close to 1.0 for both oral and intramuscular administration .
Result of Action
The molecular and cellular effects of this compound’s action involve a reduction in inflammation and immune response. By binding to glucocorticoid receptors and modulating gene expression, it suppresses the production of inflammatory mediators and promotes anti-inflammatory pathways . This results in a decrease in inflammation and immune response, providing relief in conditions such as dermatitis, allergic reactions, and autoimmune disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can affect the stability of the compound and its ability to bind to its target receptors, thereby influencing its therapeutic effects .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and interactions of 21-Dehydro Betamethasone are not fully elucidated in the literature. As a derivative of Betamethasone, it may share similar properties and interactions. Betamethasone is known to interact with glucocorticoid receptors, exerting its effects by modulating gene expression and protein synthesis . The specific enzymes, proteins, and other biomolecules that this compound interacts with remain to be identified.
Cellular Effects
Studies on Betamethasone suggest that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly defined in the literature. Betamethasone, its parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting pro-inflammatory genes, and promoting the expression of anti-inflammatory genes
Dosage Effects in Animal Models
A study on Betamethasone suggests that it can alter the pharmacokinetics of other drugs in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not clearly defined in the literature. As a derivative of Betamethasone, it may be involved in similar metabolic pathways. Betamethasone is metabolized in the liver through various reactions including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group .
Preparation Methods
The synthesis of 21-Dehydro Betamethasone involves several steps, starting from diosgenin, a natural steroid sapogenin. The process includes microbial transformation and chemical modifications such as hydroxylation and dehydrogenation . Industrial production methods often combine chemistry and biotechnology to achieve the desired compound efficiently .
Chemical Reactions Analysis
21-Dehydro Betamethasone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be achieved using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21-Dehydro Betamethasone is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: It is used in studies related to corticosteroid metabolism and function.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroids.
Industry: It is used in the quality control of pharmaceutical products containing Betamethasone.
Comparison with Similar Compounds
21-Dehydro Betamethasone is compared with other corticosteroids such as:
Betamethasone: The parent compound with potent anti-inflammatory properties.
Dexamethasone: Another corticosteroid with similar uses but different potency and side effect profile.
Prednisolone: A corticosteroid with a different structure and slightly different pharmacological effects
This compound is unique due to its specific structural modifications, which influence its pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXGMZVMPITTKC-SXTIVAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)




